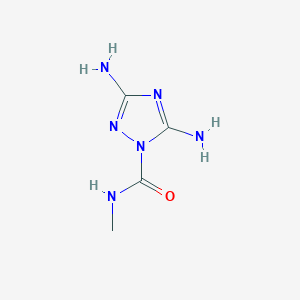
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene. It is known for its significant role in the side effects associated with dextropropoxyphene use, particularly its unusual toxicity during overdose . Norpropoxyphene has weaker analgesic effects compared to dextropropoxyphene but is a potent pro-convulsant and blocker of sodium and potassium channels, especially in heart tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norpropoxyphene is synthesized through the N-demethylation of dextropropoxyphene. This process is mediated by the enzyme CYP3A4 in the human body . The reaction involves the removal of a methyl group from the nitrogen atom in dextropropoxyphene, resulting in the formation of norpropoxyphene.
Industrial Production Methods: Industrial production of norpropoxyphene typically involves the chemical synthesis of dextropropoxyphene followed by its enzymatic or chemical N-demethylation. The reaction conditions for N-demethylation include the use of specific catalysts and controlled temperature and pressure to ensure the efficient conversion of dextropropoxyphene to norpropoxyphene .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norpropoxyphen durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Norpropoxyphen kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: Norpropoxyphen kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien können je nach der spezifischen Substitutionsreaktion verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Norpropoxyphen zur Bildung von Carbonsäuren und anderen oxidierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Norpropoxyphen hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Es wird bei der Entwicklung von Analysemethoden für den Drogentest und die forensische Analyse verwendet.
5. Wirkmechanismus
Norpropoxyphen übt seine Wirkungen hauptsächlich durch Blockierung von Natrium- und Kaliumkanälen im Herzgewebe aus. Diese Wirkung führt zu einer verlängerten intrakardialen Leitungszeit, was nach Überdosierung zu Herzversagen führen kann . Der Wirkmechanismus der Verbindung beinhaltet ihre Interaktion mit Ionenkanälen, wodurch ihre Gating- und Ionen-Selektivitätseigenschaften verändert werden .
Ähnliche Verbindungen:
Dextropropoxyphen: Die Stammverbindung, aus der Norpropoxyphen gewonnen wird.
Methadon: Ein weiteres synthetisches Opioid mit ähnlichen analgetischen Eigenschaften.
Proadifen: Eine Verbindung mit ähnlichen Enzyminhibitionseigenschaften.
Vergleich: Norpropoxyphen ist aufgrund seiner starken prokonvulsiven Eigenschaften und seiner signifikanten kardiotoxischen Wirkungen einzigartig, die bei ähnlichen Verbindungen wie Methadon und Proadifen nicht so ausgeprägt sind . Seine lange Halbwertszeit und Akkumulation in Geweben unterscheiden es ebenfalls von anderen Opioiden .
Wirkmechanismus
Norpropoxyphene exerts its effects primarily by blocking sodium and potassium channels in heart tissue. This action leads to prolonged intracardiac conduction time, which can result in heart failure following overdose . The compound’s mechanism of action involves its interaction with ion channels, altering their gating and ion selectivity properties .
Vergleich Mit ähnlichen Verbindungen
Dextropropoxyphene: The parent compound from which norpropoxyphene is derived.
Methadone: Another synthetic opioid with similar analgesic properties.
Proadifen: A compound with similar enzyme inhibition properties.
Comparison: Norpropoxyphene is unique due to its potent pro-convulsant properties and its significant cardiotoxic effects, which are not as pronounced in similar compounds like methadone and proadifen . Its long half-life and accumulation in tissues also distinguish it from other opioids .
Eigenschaften
CAS-Nummer |
116986-36-8 |
|---|---|
Molekularformel |
C4H8N6O |
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |
InChI-Schlüssel |
GBSVNDQMHXUHTK-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
Kanonische SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
Synonyme |
1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















